molecular formula C6H3BrN2O B563185 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 19840-44-9

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B563185
CAS No.: 19840-44-9
M. Wt: 199.007
InChI Key: NCIBXYJEJGGUFF-UHFFFAOYSA-N
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Description

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2O and its molecular weight is 199.007. The purity is usually 95%.
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Biological Activity

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrN2OC_6H_3BrN_2O. Its structure features a bromine atom at the 5-position, a keto group at the 6-position, and a carbonitrile group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity by enabling interactions with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)16
Escherichia coli32
Klebsiella pneumoniae32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that it reduces cell viability significantly, demonstrating cytotoxic effects comparable to traditional chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Data

Compound Concentration (µM)A549 Cell Viability (%)Reference
10066
5075
Control (Cisplatin)~50

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of functional groups such as the bromine atom and carbonitrile enhances its binding affinity to enzymes or receptors involved in microbial resistance and cancer proliferation.

Interaction with Biological Macromolecules

The compound's amino and carbonitrile groups can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for understanding both its antimicrobial and anticancer mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to be particularly effective against multidrug-resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens.

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance its efficacy against lung cancer cells.

Structure–Activity Relationship (SAR)

The unique structural features of this compound play a significant role in its biological activity. Comparative studies with structurally similar compounds reveal that modifications at the bromine and carbonitrile positions can significantly alter both antimicrobial and anticancer activities.

Table 3: Structural Comparisons

Compound NameKey FeaturesBiological Activity
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine Methyl substitutionsAltered antibacterial properties
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine Additional amino groupEnhanced anticancer activity

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIBXYJEJGGUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652731
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19840-44-9
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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